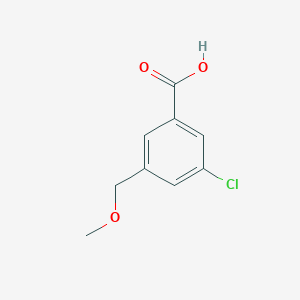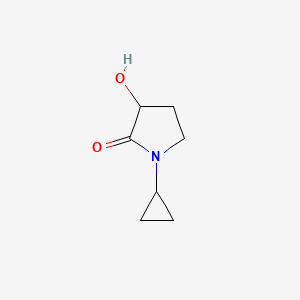![molecular formula C10H15ClIN3O2 B13459934 ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride CAS No. 2901105-55-1](/img/structure/B13459934.png)
ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and an ethyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Coupling of the Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are coupled using a suitable coupling reagent, such as a carbodiimide.
Esterification: The ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Research: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-[3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
These compounds share similar structural features but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the presence of the iodo group, which can enhance its reactivity and binding affinity in certain applications.
属性
CAS 编号 |
2901105-55-1 |
|---|---|
分子式 |
C10H15ClIN3O2 |
分子量 |
371.60 g/mol |
IUPAC 名称 |
ethyl 2-[3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H14IN3O2.ClH/c1-2-16-9(15)3-10(6-12-7-10)14-5-8(11)4-13-14;/h4-5,12H,2-3,6-7H2,1H3;1H |
InChI 键 |
CBDZWIABYAPVGZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CNC1)N2C=C(C=N2)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)

![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)

![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)





![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
